molecular formula C14H18N4OS B13914965 N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide CAS No. 924969-62-0

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B13914965
CAS No.: 924969-62-0
M. Wt: 290.39 g/mol
InChI Key: BRARVOBXZMLGNO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide: is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its triazole core.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(4-ethyl-5-hydroxy-4H-1,2,4-triazol-3-yl)acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the ethyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

924969-62-0

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C14H18N4OS/c1-4-18-12(16-17-14(18)20)8-13(19)15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,19)(H,17,20)

InChI Key

BRARVOBXZMLGNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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